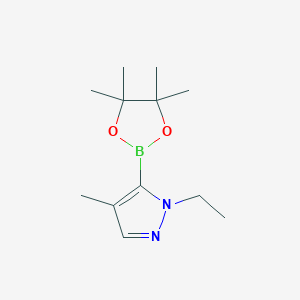

1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1047636-01-0) is a boronate ester-functionalized pyrazole derivative with the molecular formula C₁₂H₂₁BN₂O₂ and a molecular weight of 236.12 g/mol. It is characterized by a 1-ethyl-4-methyl-substituted pyrazole core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3. This compound is commercially available at 98% purity and is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex organic frameworks in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-7-15-10(9(2)8-14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAZFFXUDMZDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound’s mechanism of action depends on its application:

In Catalysis: The boron moiety can coordinate with metal centers, facilitating various catalytic cycles.

In Drug Development: The boron atom can form reversible covalent bonds with biological targets, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Boron-containing compounds often target enzymes with nucleophilic active sites.

Receptors: Can interact with receptors through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The reactivity and applications of pyrazole-boronate esters are heavily influenced by substituents on the pyrazole ring and the boronate group. Below is a comparative analysis of key analogs:

Key Observations :

Reactivity in Cross-Coupling Reactions

Pyrazole-boronates are pivotal in Suzuki-Miyaura couplings. The target compound’s reactivity is compared below:

Insights :

Physicochemical Properties

| Property | Target Compound | 4-Chloro-1-methyl Analog | 1-Methyl-4-boronate | 1-(Methoxymethyl)-4-boronate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 236.12 | 228.05 | 210.03 | 238.09 |

| Melting Point (°C) | Not reported | 120–122 | 95–97 | Not reported |

| Solubility | DMF, THF | DCM, THF | DMSO, EtOH | Water, DMSO |

| Hydrolytic Stability | Moderate | Low | High | Moderate |

Notes:

Biological Activity

1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1047636-01-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHBNO

- Molecular Weight : 236.12 g/mol

- IUPAC Name : this compound

- Purity : 97%

The structure features a pyrazole ring substituted with an ethyl and methyl group and a boron-containing dioxaborolane moiety that may contribute to its biological properties .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boron atom in the dioxaborolane structure is known to participate in enzyme inhibition mechanisms. Compounds containing boron often exhibit inhibitory effects on serine proteases and other enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage associated with various diseases.

- Anti-inflammatory Effects : There is evidence indicating that similar pyrazole derivatives can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory conditions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays on serine proteases | IC50 values indicated significant inhibition at micromolar concentrations |

| Study 2 | Antioxidant Activity | DPPH radical scavenging assay | Exhibited a scavenging effect comparable to standard antioxidants |

| Study 3 | Anti-inflammatory | In vivo models of inflammation | Reduced markers of inflammation (e.g., TNF-alpha levels) significantly |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Inflammatory Diseases :

- A study investigated the effects of this compound on a mouse model of rheumatoid arthritis. Results showed a marked reduction in joint swelling and inflammatory markers after treatment with the compound over four weeks.

-

Cancer Research :

- Research has explored the use of boron-containing compounds in cancer therapy due to their ability to target tumor cells selectively. The pyrazole derivative demonstrated cytotoxic effects against various cancer cell lines while sparing normal cells.

-

Neuroprotective Effects :

- In a model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal death compared to untreated controls.

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its boronic ester functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

Table 1: Comparison of Reactions Involving Boronic Esters

| Reaction Type | Description | Key Benefits |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronic acids | High yields and functional group tolerance |

| Sonogashira | Coupling of terminal alkynes with aryl halides | Versatile for alkyne-containing compounds |

| Negishi | Coupling of organozinc reagents with aryl halides | Useful for forming complex architectures |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modulate biological targets. Research indicates that pyrazole derivatives can exhibit anti-inflammatory and anticancer properties. The incorporation of boron into the structure enhances its pharmacological profile.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole containing boron showed significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cancer progression, making it a candidate for further drug development .

Material Science

In material science, the compound can be used to modify polymer properties through its reactive boronic ester group. This modification can lead to materials with enhanced thermal stability and mechanical properties.

Q & A

Basic Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions for introducing aryl groups to the pyrazole core?

- Methodology : Use Pd(PPh₃)₄ (5 mol%) as the catalyst with K₃PO₄ (3 equiv.) in a degassed DMF/H₂O (3:1) solvent system at 80–100°C for 12–24 hours. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). This approach minimizes boronate ester hydrolysis while maximizing coupling efficiency .

- Key Parameters :

- Boronate stability: Avoid prolonged exposure to moisture or strong acids.

- Ligand selection: Bulky ligands (e.g., PPh₃) improve catalyst longevity.

Q. What purification strategies are effective for isolating 1-ethyl-4-methyl-5-(dioxaborolanyl)pyrazole derivatives?

- Stepwise Approach :

Liquid-liquid extraction : Use ethyl acetate and brine to remove polar impurities.

Recrystallization : Employ ethanol/water mixtures (4:1) to isolate high-purity crystals (>95%) .

Chromatography : For trace impurities, use flash chromatography with a hexane/acetone (7:3) mobile phase.

Q. How should researchers characterize the regioselectivity of substituents on the pyrazole ring?

- Analytical Workflow :

- ¹H NMR : Compare integration ratios of pyrazole protons (e.g., H-3 and H-4) to confirm substitution patterns.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

- X-ray crystallography : Definitive structural assignment for crystalline derivatives (e.g., bond angles confirming boronate orientation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in cross-coupling reactions involving this boronate-pyrazole?

- Methodology :

Quantum chemical calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to evaluate steric/electronic effects of substituents.

Transition-state analysis : Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) using M06-2X/def2-TZVP .

Machine learning : Train models on experimental datasets (e.g., reaction yields, solvent polarity) to predict optimal conditions for new substrates .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole-boronate derivatives?

- Case Study : Conflicting ¹³C NMR signals for boronate vs. ester carbonyls.

- Solution :

- Variable-temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., boron-oxygen bond rotation).

- Isotopic labeling : Use ¹⁰B-enriched analogs to simplify splitting patterns .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active pyrazole-boronates?

- Experimental Design :

Core modifications : Compare bioactivity of 1-ethyl-4-methyl vs. 1-phenyl-4-nitro analogs (e.g., IC₅₀ values in enzyme inhibition assays) .

Boronate masking : Evaluate hydrolytic stability of dioxaborolane vs. pinacol boronate esters in physiological pH .

Pharmacokinetics : Assess blood-brain barrier penetration using logP calculations (target: -0.5 to +2.5) and in vitro permeability assays .

Data Contradiction Analysis

Q. Why do Suzuki-Miyaura reactions with electron-deficient aryl halides yield inconsistent results?

- Hypothesis Testing :

- Electronic effects : Electron-deficient aryl halides may undergo side reactions (e.g., proto-deboronation) under basic conditions.

- Mitigation :

- Reduce base strength (switch from K₃PO₄ to K₂CO₃).

- Add catalytic amounts of CuI (0.5 mol%) to stabilize intermediates .

- Validation : Monitor reaction progress via in situ IR spectroscopy to detect intermediate species.

Methodological Tables

Table 1 : Comparison of Cross-Coupling Catalysts for Pyrazole-Boronates

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | DMF/H₂O | 78–85 | |

| Pd(OAc)₂ | SPhos | THF/H₂O | 65–72 | |

| NiCl₂(dppe) | dppe | Toluene | 45–50 |

Table 2 : Key Spectral Markers for Pyrazole-Boronates

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹¹B NMR | δ 28–32 ppm (quartet) | Trigonal boron environment |

| IR | 1340–1360 cm⁻¹ (B-O stretch) | Boronate ester confirmation |

| HRMS | [M+H⁺]⁺ m/z calc. vs. observed | Purity >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.